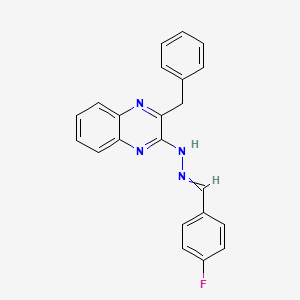

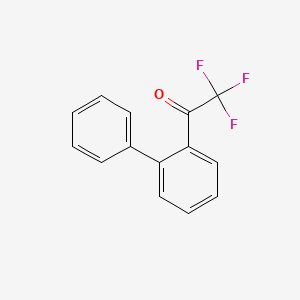

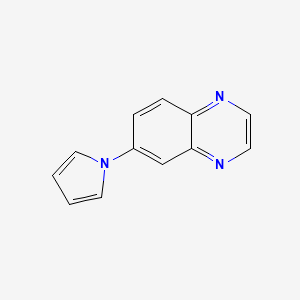

![molecular formula C11H18N2O2 B1307430 2-[1-(3-呋喃基甲基)-2-哌嗪基]乙醇 CAS No. 815655-77-7](/img/structure/B1307430.png)

2-[1-(3-呋喃基甲基)-2-哌嗪基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The furylmethyl group attached to the piperazine ring indicates the presence of a furan ring, which is an aromatic, oxygen-containing heterocycle. The ethanol moiety suggests that the compound has an alcohol functional group.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in several studies. For instance, enantiomerically pure 2-piperazinemethanols were synthesized from 2-piperazinecarboxylic acid, which were then used as chiral ligands in asymmetric borane reductions to yield enantiomerically enriched alcohols and amines . Another study reported the synthesis of piperazine derivatives through a four-component cyclocondensation, which involved the use of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate catalyst in ethanol . Additionally, the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex and is often studied using various spectroscopic methods. For example, a three-component complex involving piperidine-ethanol was studied using X-ray diffraction, Raman, FTIR, and DFT methods, revealing hydrogen-bonded interactions and water acting as a bridge between molecules . Similarly, quantum chemical calculations have been used to investigate the molecular structure and vibrational wavenumbers of 2-(1-piperazinyl)ethanol .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions. The synthesized compounds in the studies often exhibit biological activities, such as antimicrobial properties . The reactivity of these compounds can be influenced by the substituents on the piperazine ring and the presence of other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry. These properties are crucial for understanding the behavior of the compounds in biological systems and their potential as therapeutic agents. For instance, the synthesized piperazine derivatives were screened for in vitro antimicrobial studies, and some showed excellent antibacterial and antifungal activities . Theoretical investigations, including NBO analysis, HOMO and LUMO analysis, and electrostatic potential energy surface mapping, provide insights into the electronic properties and stability of these molecules .

科学研究应用

抗菌潜力和细胞毒性

一项研究合成了 2-呋喃基[(4-芳烷基)-1-哌嗪基]甲烷酮衍生物,旨在评估其抗菌潜力。这些化合物对革兰氏阴性菌和革兰氏阳性菌均表现出良好的抑制作用。在合成的分子中,一种衍生物对伤寒沙门氏菌显示出显着的最小抑菌浓度 (MIC) 值,提示其作为治疗剂的潜力,这是由于存在 2-溴苄基。该研究还评估了这些化合物的细胞毒性,以确保它们作为可能的治疗剂的安全性 (Abbasi 等,2018)。

分子结构和光谱分析

另一项研究专注于 2-(1-哌嗪基)乙醇的几何结构和振动波数的量子化学计算。该研究利用密度泛函理论 (DFT/B3LYP) 方法进行计算,旨在了解分子的稳定性、电子性质和自然键轨道 (NBO) 分析。研究结果包括 HOMO 和 LUMO 能量分析、NLO 性质计算和静电势能表面 (MEP) 映射,提供了对分子结构及其影响的全面理解 (Mekala 等,2015)。

阿尔茨海默病的治疗应用

针对阿尔茨海默病治疗的多功能酰胺的研究涉及合成具有中等酶抑制潜能和轻微细胞毒性的化合物。一种特定化合物对乙酰胆碱酯酶和丁酰胆碱酯酶表现出有希望的活性,表明其作为阿尔茨海默病治疗剂的潜力。该研究还包括化学信息学特性分析和分子对接模拟,以进一步验证化合物的有效性 (Hassan 等,2018)。

药物开发中的双重标记

在药物开发中,一项研究展示了洛布洛芬与氚和碳-14 的双重标记。此过程涉及通过布洛芬(氚标记)和 2-[4-(3-氯苯基)-1-哌嗪基]乙醇(碳-14 标记)之间的反应来合成标记的化合物。该研究旨在了解该化合物的代谢和分布,为药代动力学研究提供基本见解 (Santamaria 等,1988)。

酶抑制活性与治疗潜力

另一项研究合成了 2-呋喃基(4-{4-[(取代)磺酰基]苄基}-1-哌嗪基)甲烷酮衍生物,以研究其酶抑制活性。这些化合物对乙酰胆碱酯酶和丁酰胆碱酯酶表现出显着的活性,其中一种化合物表现出出色的抑制效果。这项研究强调了这些化合物作为需要酶抑制的疾病的治疗剂的潜力 (Hussain 等,2017)。

属性

IUPAC Name |

2-[1-(furan-3-ylmethyl)piperazin-2-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c14-5-1-11-7-12-3-4-13(11)8-10-2-6-15-9-10/h2,6,9,11-12,14H,1,3-5,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSNYEZRMFBJST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CCO)CC2=COC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393131 |

Source

|

| Record name | 2-{1-[(Furan-3-yl)methyl]piperazin-2-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol | |

CAS RN |

815655-77-7 |

Source

|

| Record name | 2-{1-[(Furan-3-yl)methyl]piperazin-2-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

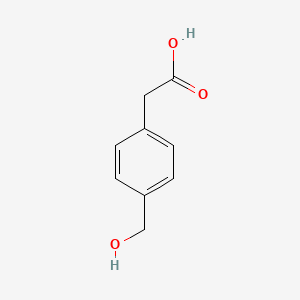

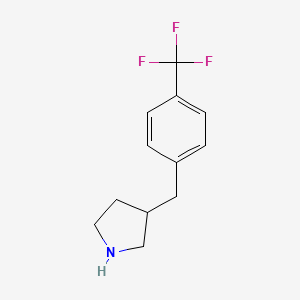

![(E)-3-[4-(dimethylamino)phenyl]-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1307383.png)

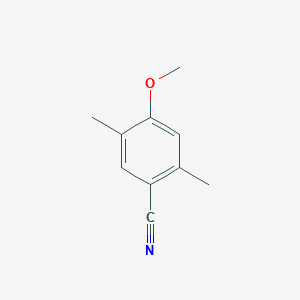

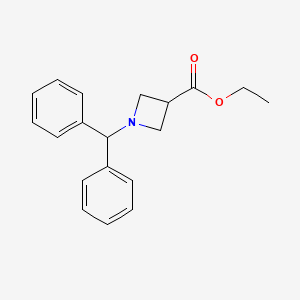

![octahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B1307387.png)

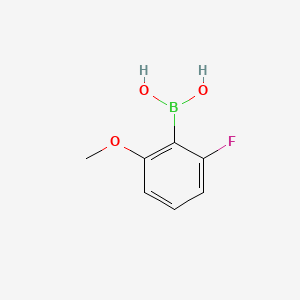

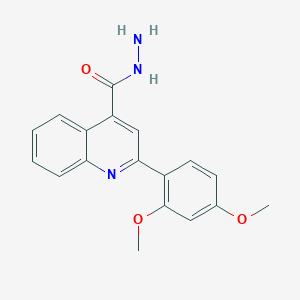

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1307388.png)